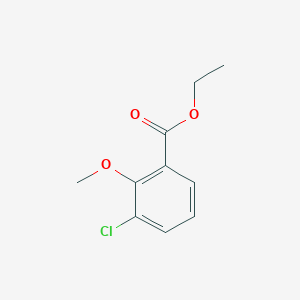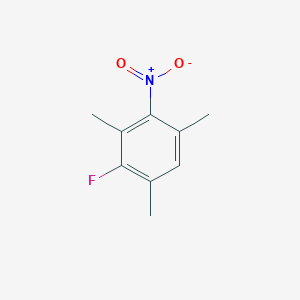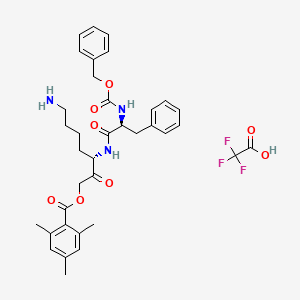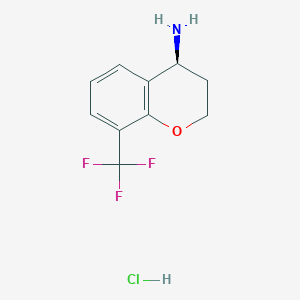
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as S-8-TFMC, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. S-8-TFMC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies.
作用机制
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is a fluorescent probe that is used to detect reactive oxygen species (ROS) in living cells. It works by emitting a fluorescent signal when it binds to ROS. The fluorescent signal is then detected by a microscope, allowing researchers to observe the effects of ROS on cells.
Biochemical and Physiological Effects
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used to study the effects of various drugs on cell physiology. It has been used to monitor the release of neurotransmitters in the brain, as well as to study the effects of drugs on the immune system, cell proliferation, and apoptosis. (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has also been used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism.
实验室实验的优点和局限性
The main advantage of using (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in lab experiments is its ability to emit a fluorescent signal when it binds to ROS. This allows researchers to easily detect the presence of ROS in living cells. However, the fluorescent signal emitted by (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very strong, so it is not suitable for long-term studies. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very stable, so it must be stored and handled carefully.
未来方向
The use of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in scientific research has a wide range of potential applications. In the future, it could be used to study the effects of various drugs on the immune system, cell proliferation, and apoptosis. It could also be used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride could be used to develop fluorescent probes for the detection of other biochemical and physiological processes. Finally, it could be used to develop new fluorescent probes for the detection of various diseases and disorders.
合成方法
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-chlorocoumarin with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a trifluoromethylcoumarin, which can then be hydrolyzed to (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride. Other methods for the synthesis of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride include the reaction of 4-chlorocoumarin with trifluoromethyl bromide, the reaction of 4-chlorocoumarin with trifluoromethyl iodide, and the reaction of 4-chlorocoumarin with trifluoromethyl sulfonate.
科学研究应用
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies. For example, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used to study the effects of various drugs on cell physiology and to monitor the release of neurotransmitters in the brain.
属性
IUPAC Name |
(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


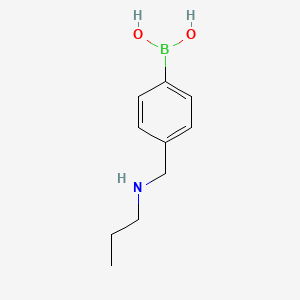
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
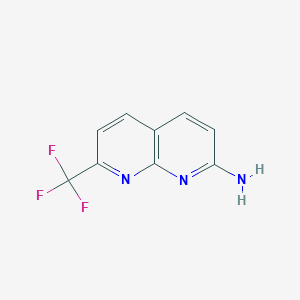

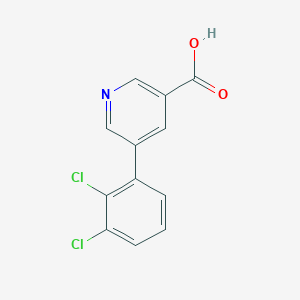
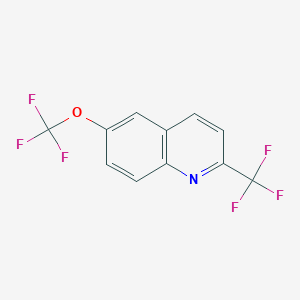
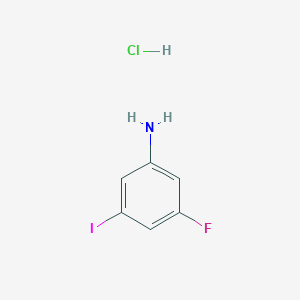
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

